2-Methyl-quinazoline-4,7-diol is a chemical compound belonging to the quinazoline family, characterized by its fused bicyclic structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties. The molecular formula for 2-methyl-quinazoline-4,7-diol is C_9H_8N_2O_2, indicating the presence of two nitrogen atoms and two hydroxyl groups.
Quinazolines, including 2-methyl-quinazoline-4,7-diol, can be derived from various natural and synthetic sources. They are often synthesized through reactions involving anthranilic acid or similar derivatives. The synthesis methods typically involve cyclization reactions that facilitate the formation of the quinazoline ring system.
2-Methyl-quinazoline-4,7-diol is classified as a heterocyclic compound due to its incorporation of nitrogen atoms into its ring structure. It falls under the category of bioactive compounds, particularly those explored for their pharmacological properties.
The synthesis of 2-methyl-quinazoline-4,7-diol can be achieved through several methods:
The synthesis often requires careful control of temperature and reaction time to ensure high yields and purity of the final product. Techniques such as thin-layer chromatography (TLC) are employed to monitor the reaction progress and assess product formation.
The molecular structure of 2-methyl-quinazoline-4,7-diol features a quinazoline core with hydroxyl groups at positions 4 and 7 and a methyl group at position 2. The arrangement of these functional groups plays a crucial role in determining the compound's reactivity and biological activity.
Key structural data include:
2-Methyl-quinazoline-4,7-diol can participate in various chemical reactions:
The specific conditions for these reactions (e.g., temperature, solvent choice) significantly affect the yield and selectivity of products formed from 2-methyl-quinazoline-4,7-diol.
The mechanism of action for compounds like 2-methyl-quinazoline-4,7-diol often involves interaction with biological targets such as enzymes or receptors. For instance, quinazolines have been shown to inhibit certain kinases involved in cancer cell proliferation.
Studies indicate that modifications at various positions on the quinazoline ring can enhance or diminish biological activity. Quantitative structure–activity relationship (QSAR) models are frequently employed to predict how structural changes influence activity against specific biological targets .
Key physical properties include:
Chemical properties include:
2-Methyl-quinazoline-4,7-diol has several applications in scientific research:
2-Methyl-quinazoline-4,7-diol (IUPAC: 2-methylquinazoline-4,7-diol; CID 135451644) is a bicyclic heterocyclic compound featuring a benzene ring fused to a pyrimidine ring with hydroxyl groups at positions 4 and 7 and a methyl substituent at position 2 [1]. Quinazolines are classified as "privileged structures" in medicinal chemistry due to their versatility in drug design, attributable to the electron-rich pyrimidine nitrogen atoms (N1 and N3) and modifiable carbon positions [2] [8]. The 4,7-diol substitution pattern in this derivative enhances hydrogen-bonding capacity, influencing molecular recognition in biological targets like kinases or DNA [5].
Table 1: IUPAC Nomenclature and Key Descriptors
Property | Value |
---|---|
Systematic Name | 2-Methylquinazoline-4,7-diol |
Molecular Formula | C₉H₈N₂O₂ |
CAS Registry Number | Not specified in sources |
Parent Structure | Quinazoline (C₈H₆N₂) |
Characteristic Substituents | 4,7-dihydroxy, 2-methyl |
Positional isomerism in quinazoline derivatives profoundly affects physicochemical properties and bioactivity. The 4,7-diol configuration in 2-methyl-quinazoline-4,7-diol enables tautomerism between lactam (carbonyl) and lactim (hydroxyl) forms, particularly at the 4-position, which influences electrophilic reactivity and metal-chelation potential [2] [7]. The 7-hydroxyl group, being para to the pyrimidine nitrogens, enhances resonance stabilization and acidity (pKa ~8–10). The 2-methyl group acts as an electron donor, increasing π-electron density at N3 and C4, thereby modulating nucleophilic substitution reactions [7] [9]. Crystallographic studies of analogous compounds reveal orthogonal orientations between the quinazoline core and substituents, facilitating specific crystal packing via C–H⋯O/N and π–π interactions [4] [9].
Quinazoline chemistry originated in 1887 with Widdege's structural proposal, followed by Paal and Bush's ring-numbering system in 1889 [2]. The Griess synthesis (1869) and Niementowski reaction (1895) enabled early access to quinazolinones, but 4,7-dihydroxy variants remained underexplored until modern catalytic methods emerged [2] [8]. The discovery of natural quinazoline alkaloids (e.g., febrifugine) in the 1940s spurred interest in hydroxylated derivatives [2]. Contemporary research focuses on regioselective functionalization, exemplified by microwave-assisted syntheses (e.g., Bakavoli's KMnO₄-mediated cyclization) and transition-metal catalysis to achieve 4,7-diol patterns [2] [7]. Over 150 FDA-approved drugs contain quinazoline scaffolds, though 4,7-diol derivatives are primarily investigated as kinase inhibitors or DNA-intercalating agents [5] [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: